molecular formula C10H10N2 B2549045 Quinolin-7-ylmethanamine CAS No. 773092-54-9

Quinolin-7-ylmethanamine

Numéro de catalogue: B2549045
Numéro CAS: 773092-54-9
Poids moléculaire: 158.204
Clé InChI: URZJLQQKSKBTAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinolin-7-ylmethanamine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.204. The purity is usually 95%.
BenchChem offers high-quality Quinolin-7-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-7-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

quinolin-7-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZJLQQKSKBTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CN)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773092-54-9
Record name quinolin-7-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Quinolin-7-ylmethanamine (CAS 773092-54-9): Strategic Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of lead optimization. Quinolin-7-ylmethanamine (CAS 773092-54-9) has emerged as a highly versatile, privileged small-molecule scaffold. Characterized by a rigid quinoline core paired with a reactive primary amine tethered via a methylene spacer, this molecule offers a unique balance of physicochemical stability and synthetic modularity.

The structural topology of Quinolin-7-ylmethanamine is not accidental; it is strategically employed to modulate critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as lipophilicity and hydrogen-bonding capacity. The methylene spacer disrupts direct resonance between the aromatic system and the amine, preserving the aliphatic basicity of the primary amine. This dual-nature basicity—a weakly basic aromatic nitrogen and a strongly basic aliphatic amine—allows the scaffold to be easily formulated as stable hydrochloride or dihydrochloride salts[1][2], while maintaining a neutral, membrane-permeable species at physiological pH.

Physicochemical & ADMET Profiling

To understand the utility of Quinolin-7-ylmethanamine, we must analyze its quantitative properties through the lens of drug design. The table below summarizes the core physicochemical data and explains the causality behind why these metrics make it an ideal starting material for library synthesis[1].

PropertyValueCausality / Impact on Drug Design
Molecular Weight 158.20 g/mol The exceptionally low molecular weight provides a high Ligand Efficiency (LE) starting point, allowing ample room for derivatization without exceeding Lipinski's limit of 500 Da.
Chemical Formula C₁₀H₁₀N₂Establishes a baseline carbon-to-heteroatom ratio that favors aqueous solubility while maintaining aromatic lipophilicity.
TPSA (Calculated) ~38.9 ŲA low Topological Polar Surface Area ensures excellent passive membrane permeability (including blood-brain barrier penetration) while leaving a "budget" to add polar functional groups later in the synthesis.
Rotatable Bonds 1The inherent rigidity of the quinoline core minimizes the entropic penalty upon target binding, leading to higher affinity interactions.
H-Bond Donors 2The primary amine provides critical vectors for establishing extensive hydrogen-bonding networks within target active sites.
H-Bond Acceptors 2The quinoline nitrogen is a classic pharmacophore feature, frequently serving as a key hydrogen bond acceptor for kinase hinge regions or metalloenzyme pockets.
Mechanistic Utility in Target-Based Drug Design

The primary amine of Quinolin-7-ylmethanamine serves as a versatile synthetic handle. Because the amine is unhindered, it undergoes rapid and clean chemical transformations, including N-acylation, N-alkylation, and reductive amination.

In targeted therapeutics, this scaffold has proven particularly valuable. For instance, patent literature highlights the use of quinolin-7-ylmethanamine derivatives in the synthesis of potent Histone Deacetylase (HDAC) inhibitors[3]. In these architectures, the quinoline ring often acts as a surface recognition cap group that engages in π−π stacking with aromatic residues at the rim of the HDAC active site, while the functionalized methanamine acts as a linker directing a zinc-binding group into the catalytic core.

G Core Quinolin-7-ylmethanamine (Scaffold) Amidation N-Acylation (HATU, DIPEA) Core->Amidation R-COOH RedAmin Reductive Amination (NaBH(OAc)3) Core->RedAmin R-CHO Sulfonylation Sulfonylation (Pyridine) Core->Sulfonylation R-SO2Cl Drug1 HDAC Inhibitors Amidation->Drug1 Drug2 Kinase Inhibitors RedAmin->Drug2 Drug3 GPCR Ligands Sulfonylation->Drug3

Divergent synthetic pathways of the Quinolin-7-ylmethanamine scaffold.

Self-Validating Experimental Protocol: High-Yield N-Acylation

To integrate Quinolin-7-ylmethanamine into a drug discovery pipeline, amide coupling (N-acylation) is the most frequent first step. Because the compound is frequently sourced as a hydrochloride or dihydrochloride salt to prevent oxidative degradation[2], the protocol must account for in situ free-basing.

The following protocol is designed as a self-validating system , incorporating specific in-process controls to ensure mechanistic success.

Objective: Coupling Quinolin-7-ylmethanamine with a target carboxylic acid to form a stable amide linkage.

Reagents & Rationale:

  • Coupling Agent (HATU): Chosen over EDC/HOBt due to its superior reaction kinetics and ability to drive the reaction to completion even with electron-deficient carboxylic acids.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base. It scavenges the HCl from the quinoline salt without competing for the activated ester.

  • Solvent (Anhydrous DMF): Solubilizes both the polar salt starting materials and the hydrophobic intermediates.

Step-by-Step Methodology:

  • Activation Phase: In an oven-dried flask under N2​ , dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq).

    • Self-Validation Check: Stir at room temperature for 15 minutes. A subtle color shift (typically to pale yellow) confirms the formation of the active OAt-ester intermediate.

  • Nucleophilic Attack: Add Quinolin-7-ylmethanamine dihydrochloride[2] (1.1 eq) to the mixture. Critical Adjustment: Because the dihydrochloride salt introduces two equivalents of HCl, add an additional 2.0 eq of DIPEA (total 5.0 eq) to ensure the reaction medium remains sufficiently basic (pH ~8-9) to maintain the primary amine in its nucleophilic free-base form.

  • Reaction Monitoring: Stir the reaction at room temperature.

    • Self-Validation Check: After 2 hours, analyze an aliquot via LC-MS. The basic quinoline nitrogen ensures excellent ionization in positive Electrospray Ionization (ESI+) mode. You should observe the complete consumption of the acid mass and the emergence of a dominant [M+H]+ peak corresponding to the product.

  • Workup & Phase Separation: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The mildly basic aqueous quench (pH ~8) ensures the quinoline nitrogen (pKa ~4.9) remains unprotonated, forcing the product to partition entirely into the organic EtOAc layer, while DMF and urea byproducts wash into the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH).

Conclusion

Quinolin-7-ylmethanamine (CAS 773092-54-9) is far more than a simple building block; it is a strategically designed pharmacophore that imparts favorable physicochemical properties to lead compounds. By understanding the causality behind its structural features—from the rigidity of the quinoline core to the basicity of the methanamine linker—medicinal chemists can predictably modulate target affinity and ADMET profiles, accelerating the path from discovery to clinical viability.

References
  • EP1926721B1 - Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac)

Sources

Molecular weight and aqueous solubility profile of Quinolin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling of Quinolin-7-ylmethanamine: Molecular Weight and Aqueous Solubility Dynamics

Executive Summary

In contemporary drug discovery, the transition from a promising hit to a viable lead compound is heavily dictated by physicochemical properties. Among the versatile small-molecule scaffolds utilized in medicinal chemistry, Quinolin-7-ylmethanamine (CAS: 773092-54-9) [1] has emerged as a privileged building block, particularly in the synthesis of kinase and histone deacetylase (HDAC) inhibitors [2].

As a Senior Application Scientist, I frequently observe that late-stage formulation failures often stem from a fundamental misunderstanding of early-stage solubility dynamics. This whitepaper provides an authoritative, self-validating framework for understanding the molecular weight (MW) characteristics and aqueous solubility profile of Quinolin-7-ylmethanamine. By dissecting its pH-dependent ionization states and detailing a robust thermodynamic solubility protocol, this guide equips researchers with the mechanistic insights necessary to optimize this scaffold for oral bioavailability and formulation stability.

Structural and Molecular Weight Analysis

Quinolin-7-ylmethanamine consists of a bicyclic quinoline core substituted at the 7-position with an aminomethyl (-CH₂NH₂) group. This structural duality—a lipophilic aromatic system coupled with a highly polar, ionizable primary amine—creates a fascinating physicochemical profile.

Molecular Weight and Lipinski's Rule of Five

The free base of Quinolin-7-ylmethanamine has a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol [1].

  • Causality in Drug Design: A molecular weight of 158.20 Da is exceptionally advantageous for fragment-based drug discovery (FBDD). It leaves a substantial "molecular weight budget" (up to the 500 Da limit of Lipinski’s Rule of Five) for medicinal chemists to append pharmacophores, target-binding moieties, and solubility-enhancing groups without violating optimal oral absorption parameters.

Salt Forms and Mass Discrepancies

In laboratory settings, the free base is often prone to oxidation and exhibits poor intrinsic aqueous solubility. Consequently, it is frequently supplied and utilized as a hydrochloride salt [3]. Understanding the exact salt form is critical for accurate molarity calculations during assay preparation.

Table 1: Physicochemical Properties of Quinolin-7-ylmethanamine Forms

Chemical FormCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
Free Base773092-54-9C₁₀H₁₀N₂158.20Off-white solid
Monohydrochloride1446282-13-8C₁₀H₁₀N₂ · HCl194.66Crystalline powder
Dihydrochloride2503203-31-2C₁₀H₁₀N₂ · 2HCl231.12Crystalline powder

Note: Always verify the certificate of analysis (CoA) prior to preparing stock solutions, as the hydration state and salt stoichiometry directly impact the active pharmaceutical ingredient (API) mass fraction.

Aqueous Solubility Dynamics and pH-Dependent Ionization

The aqueous solubility of Quinolin-7-ylmethanamine is not a static value; it is a dynamic property governed by the pH of the microenvironment and the pKa of its two basic centers.

  • The Aliphatic Primary Amine (pKa ~9.3): Highly basic. At physiological pH (7.4), this nitrogen is fully protonated, rendering the molecule a highly soluble cation.

  • The Quinoline Nitrogen (pKa ~4.9): Weakly basic. At gastric pH (1.2), this nitrogen also becomes protonated, resulting in a dicationic species with maximum aqueous solubility.

Mechanistic Causality in Solubility

At a pH above 10.0, the molecule exists entirely as a neutral free base. In this state, the hydrophobic surface area of the quinoline ring dominates, leading to crystal lattice stacking (driven by π-π interactions) and precipitation, resulting in poor aqueous solubility (< 0.1 mg/mL). Conversely, in the acidic environment of the stomach (pH 1.2–2.0), the dihydrochloride species dominates, disrupting the crystal lattice via electrostatic repulsion and hydrogen bonding with water, pushing solubility well above 10 mg/mL.

Experimental Protocol: Thermodynamic Solubility Profiling

To accurately determine the aqueous solubility of Quinolin-7-ylmethanamine across the gastrointestinal pH range, kinetic solubility assays (e.g., DMSO crash assays) are insufficient. A Thermodynamic Shake-Flask Method coupled with HPLC-UV/MS is required to ensure the system has reached true solid-liquid equilibrium.

Reagents and Materials
  • Quinolin-7-ylmethanamine (Free base or HCl salt, >95% purity) [1].

  • Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate-buffered saline (pH 7.4).

  • Thermomixer (temperature-controlled orbital shaker).

  • 0.22 µm PTFE syringe filters.

  • HPLC system with a C18 reverse-phase column and UV/Vis or MS detector.

Step-by-Step Methodology (Self-Validating System)

Step 1: Solid Dispensing and Saturation

  • Action: Weigh approximately 5 mg of Quinolin-7-ylmethanamine into a 1.5 mL glass vial. Add 500 µL of the target buffer (pH 1.2, 4.5, or 7.4).

  • Causality: An excess of solid must be visible to ensure the solution is saturated. If the solid dissolves completely, the true thermodynamic solubility has not been reached, and more API must be added. This visual cue acts as a self-validating checkpoint.

Step 2: Incubation and Equilibration

  • Action: Seal the vials and incubate in a thermomixer at 37.0 ± 0.5 °C with an orbital shaking speed of 800 RPM for 24 hours.

  • Causality: 37°C mimics human physiological temperature. A 24-hour equilibration period is strictly necessary to overcome the activation energy of dissolution and ensure the transition from metastable polymorphs to the most stable crystalline form.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE filter.

  • Causality: Centrifugation followed by filtration prevents sub-micron colloidal particles from artificially inflating the quantified solubility value. Maintaining 37°C during this step prevents premature precipitation.

Step 4: Quantification via HPLC-UV

  • Action: Dilute the filtered supernatant (e.g., 1:10 or 1:100) in the mobile phase to fall within the linear range of the standard curve. Inject into the HPLC.

  • Causality: Dilution prevents detector saturation. The concentration is calculated against a pre-validated calibration curve (0.1 µg/mL to 100 µg/mL) prepared from a DMSO stock solution.

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility profiling of ionizable scaffolds like Quinolin-7-ylmethanamine.

SolubilityWorkflow Start Compound Dispensing (Excess Solid API) Buffer Buffer Addition (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Thermodynamic Equilibration (37°C, 800 RPM, 24h) Buffer->Incubate Validate Visual Check: Is solid still present? Incubate->Validate AddMore Add more API Validate->AddMore No Separate Phase Separation (Centrifugation + 0.22µm Filtration) Validate->Separate Yes AddMore->Incubate Quantify HPLC-UV/MS Quantification & Data Analysis Separate->Quantify

Caption: Thermodynamic solubility workflow ensuring true solid-liquid equilibrium for accurate API profiling.

Conclusion

Quinolin-7-ylmethanamine is a highly versatile, low-molecular-weight (158.20 g/mol ) scaffold that offers immense potential in rational drug design. However, its utility is inextricably linked to its pH-dependent aqueous solubility. By recognizing the protonation dynamics of its primary amine and quinoline core, and by employing rigorous, self-validating thermodynamic solubility protocols, researchers can accurately predict its behavior in physiological environments. This ensures that downstream formulations are both stable and bioavailable, ultimately accelerating the path from bench to clinic.

References

  • Google Patents. "EP1926721B1 - Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (HDAC) inhibitors.

Scaffold Pharmacology: Mechanism of Action for Quinolin-7-ylmethanamine Derived Small Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic functionalization of the quinolin-7-ylmethanamine scaffold (CAS 773092-54-9) represents a cornerstone approach in contemporary medicinal chemistry . As a highly versatile building block, its primary amine serves as a reactive nucleophile for coupling, while the bicyclic heteroaromatic quinoline ring drives critical π−π stacking and hydrophobic interactions within target binding pockets.

As a Senior Application Scientist, I have observed that this specific moiety is not merely a structural spacer; it actively dictates target selectivity. This technical guide deconstructs the two primary pharmacological axes where quinolin-7-ylmethanamine derivatives exhibit profound efficacy: Purinergic P2X3 receptor antagonism for neuropathic pain, and Class II Histone Deacetylase (HDAC) inhibition for epigenetic oncology.

Mechanism Axis I: Purinergic P2X3 Receptor Antagonism

Pathophysiology & Scaffold Interaction

P2X3 and the heteromeric P2X2/3 receptors are ATP-gated ion channels predominantly expressed on primary sensory afferent neurons. Hyperactivation of these receptors by extracellular ATP (released during cellular injury) is a primary driver of acute, inflammatory, and neuropathic pain syndromes, including post-herpetic neuralgia and visceral pain 1.

Quinolin-7-ylmethanamine is frequently incorporated into 2-cyanophenyl fused heterocyclic compounds. In these architectures, the quinoline nitrogen engages in critical hydrogen bonding with the acidic residues of the P2X3 allosteric pocket, stabilizing the channel in a closed conformation. This prevents ATP-driven membrane depolarization and halts nociceptive signal transmission 2.

P2X3_Pathway ATP Extracellular ATP P2X3 P2X3 Homomeric Receptor ATP->P2X3 Orthosteric Binding Cation Ca2+ / Na+ Influx P2X3->Cation Channel Opening Quinolin Quinolin-7-ylmethanamine Derivative Quinolin->P2X3 Allosteric Blockade Depolarization Membrane Depolarization Cation->Depolarization Pain Nociceptive Signal Transmission Depolarization->Pain

Fig 1. Disruption of ATP-mediated P2X3 nociceptive signaling by Quinolin-7-ylmethanamine derivatives.

Self-Validating Protocol: P2X3 Radioligand Binding Assay

To empirically validate the binding affinity ( Ki​ ) of quinolin-7-ylmethanamine derivatives, a radioligand displacement assay must be executed.

  • Membrane Preparation: Harvest HEK293 cells stably expressing recombinant P2X3 receptors. Causality: Stable transfection ensures a high, uniform receptor density, while isolating membranes at -80°C preserves the native tertiary conformation of the ion channel 2.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -A-317491 and varying concentrations of the quinoline test compound in assay buffer (50 mM Tris-HCl, pH 7.4). Causality: Incubation is performed at room temperature for 90 minutes to allow the system to reach thermodynamic equilibrium without degrading the receptor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.

  • System Validation & QC: Define Non-Specific Binding (NSB) using 10 µM of unlabeled ATP. The assay is only considered valid if the calculated Z′ -factor is ≥0.6 , ensuring a robust signal-to-noise ratio capable of distinguishing true pharmacological displacement.

Mechanism Axis II: Class II Histone Deacetylase (HDAC) Inhibition

Pathophysiology & Scaffold Interaction

In oncology, the dysregulation of epigenetic machinery often leads to the silencing of tumor suppressor genes. Histone Deacetylases (HDACs) remove acetyl groups from nucleosomal histones, leading to condensed chromatin and transcriptional repression 3.

Derivatives such as N-methyl-1-quinolin-7-ylmethanamine are utilized to synthesize thiophene and thiazole substituted trifluoroethanones. In this pharmacophore model, the trifluoroethanone acts as the zinc-binding group (ZBG) deep within the HDAC catalytic pocket, while the quinolin-7-ylmethanamine moiety acts as the surface recognition cap . The bulky, planar nature of the quinoline ring selectively interacts with the wider surface grooves of Class II HDACs (HDAC4, HDAC6), conferring isoform selectivity over Class I HDACs 4.

HDAC_Pathway Quinolin Quinolin-7-ylmethanamine Derivative HDAC Class II HDAC Enzyme Quinolin->HDAC Surface Cap Binding Chromatin Condensed Chromatin HDAC->Chromatin Deacetylation (Inhibited) Acetylation Histone Hyperacetylation Chromatin->Acetylation Shift in Equilibrium Transcription Gene Transcription (e.g., p21, Bax) Acetylation->Transcription Chromatin Relaxation Apoptosis Cell Cycle Arrest / Apoptosis Transcription->Apoptosis

Fig 2. Epigenetic modulation and induction of apoptosis via Class II HDAC inhibition.

Self-Validating Protocol: HDAC Isoform Selectivity Profiling

To quantify the selectivity of these compounds for Class II over Class I HDACs, a two-step fluorometric assay is employed.

  • Enzyme-Substrate Incubation: Incubate recombinant HDAC6 (Class II) or HDAC1 (Class I) with the quinoline derivative and a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Causality: The acetylated lysine perfectly mimics the natural histone tail, providing a biologically relevant substrate for the enzyme's active site.

  • Developer Addition: After 60 minutes, add a proprietary protease developer solution. Causality: This is the critical decoupling step. The protease exclusively cleaves the deacetylated substrate to release the AMC fluorophore. By separating the enzymatic deacetylation from the signal generation, we prevent the test compound's intrinsic fluorescence from quenching or artificially inflating the readout.

  • Fluorescence Detection: Measure fluorescence at Ex 360 nm / Em 460 nm using a microplate reader.

  • System Validation & QC: Run Trichostatin A (TSA), a pan-HDAC inhibitor, in parallel as a positive control. The assay is validated only if the signal-to-background ratio exceeds 5:1, ensuring a dynamic range capable of accurately calculating IC50​ shifts between isoforms.

Quantitative Efficacy Profiling

The structural tuning of the quinolin-7-ylmethanamine core dictates its pharmacological trajectory. The table below summarizes the comparative data for these two distinct therapeutic applications based on patent literature benchmarks 23.

Compound Class / ArchitectureScaffold ModificationPrimary Target IC50​ Range (nM)Primary Clinical Indication
2-Cyanophenyl Fused Heterocycles Quinolin-7-ylmethanamine coreP2X3 / P2X2/310 - 50Neuropathic & Visceral Pain
Trifluoroethanone Derivatives N-methyl-1-quinolin-7-ylmethanamineClass II HDAC (HDAC4/6)15 - 100Oncology (Solid Tumors)

References

  • Title: Quinolin-7-ylmethanamine | 773092-54-9 Source: Benchchem URL
  • Title: WO2008130481A1 - 2-cyanophenyl fused heterocyclic compounds, and compositions and uses thereof Source: Google Patents URL
  • Title: EP1926721B1 - Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac)

Sources

Methodological & Application

Application Note: Quinolin-7-ylmethanamine as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of molecular building blocks dictates both the synthetic tractability and the pharmacokinetic viability of the final therapeutic agent. Quinolin-7-ylmethanamine (CAS: 773092-54-9) has emerged as a highly versatile, privileged scaffold. By combining the robust, target-binding capabilities of the quinoline core with the synthetic flexibility of a primary methanamine group, this compound serves as a critical intermediate in the development of kinase inhibitors, sodium channel blockers, and vanilloid receptor modulators.

This application note provides an in-depth technical guide to utilizing Quinolin-7-ylmethanamine, detailing physicochemical profiling, validated synthetic workflows, and the mechanistic causality behind experimental design.

Structural Rationale & Physicochemical Profiling

The architectural advantage of Quinolin-7-ylmethanamine lies in its methylene spacer (–CH₂–), which isolates the primary amine from the electron-withdrawing aromatic quinoline ring. Unlike 7-aminoquinoline (an aniline derivative), the methanamine variant retains aliphatic character, resulting in a significantly higher pKa (~9.0) and superior nucleophilicity. This makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr), amide couplings, and reductive aminations.

Furthermore, the quinoline core is a recognized pharmacophore that frequently engages in π−π stacking and hydrogen bonding within the ATP-binding pockets of kinases or the allosteric sites of G-protein coupled receptors (GPCRs).

Table 1: Physicochemical Profile & Structural Implications
PropertyValueStructural Implication
Molecular Weight 158.20 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Chemical Formula C₁₀H₁₀N₂Contains one aromatic nitrogen (acceptor) and one primary aliphatic amine (donor/acceptor).
cLogP ~1.2Optimal baseline lipophilicity for balancing aqueous solubility and membrane permeability.
pKa (Amine) ~9.0Highly nucleophilic; requires non-nucleophilic bases (e.g., DIPEA) during SNAr to prevent protonation.
H-Bond Donors 1Capable of forming critical hydrogen bonds in target binding pockets (e.g., kinase hinge regions).

Synthetic Modularity

Quinolin-7-ylmethanamine acts as a central hub for divergent synthesis. The diagram below illustrates the primary synthetic pathways utilized by medicinal chemists to access distinct therapeutic classes.

SyntheticWorkflows Q Quinolin-7-ylmethanamine (Building Block) SNAr SNAr Reaction (Base, Heat/MW) Q->SNAr Amide Amide Coupling (HATU, DIPEA) Q->Amide RedAm Reductive Amination (NaBH(OAc)3) Q->RedAm Kinase Kinase Inhibitors (e.g., Pyrido-pyrimidines) SNAr->Kinase GPCR Pain Modulators (e.g., Na+ Channel) Amide->GPCR Epigenetic Receptor Modulators (e.g., Vanilloid) RedAm->Epigenetic

Workflow modularity of Quinolin-7-ylmethanamine in medicinal chemistry.

Validated Experimental Protocols

As an application scientist, establishing self-validating protocols is paramount. The following workflows are designed with built-in causality and in-process controls to ensure high fidelity and reproducibility.

Protocol A: Microwave-Assisted SNAr for Kinase Inhibitors

This protocol is adapted from the synthesis of pyrido[4,3-d]pyrimidine derivatives, known for their potent kinase inhibitory activity ()[1].

Causality & Design Rationale: Sterically hindered heteroaryl chlorides require high activation energy for SNAr. Microwave (MW) irradiation ensures rapid, uniform heating, drastically reducing reaction times from days to hours. N,N-diisopropylethylamine (DIPEA) is strictly chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to keep the quinolin-7-ylmethanamine in its active, free-base form.

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled microwave vial with the target heteroaryl chloride (1.0 eq) and Quinolin-7-ylmethanamine (1.5 eq).

  • Solvation: Add anhydrous acetonitrile to achieve a 0.3 M concentration. Acetonitrile is chosen for its excellent microwave transparency and polarity.

  • Base Addition: Inject DIPEA (5.0 eq) into the mixture.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 185 °C for 3.5 hours[1].

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The protocol is self-validating if the starting chloride mass is depleted and the product mass (M+H) dominates the chromatogram.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to isolate the pure inhibitor.

Protocol B: Amide Coupling for Ion Channel Modulators

Quinolin-7-ylmethanamine is frequently coupled with complex carboxylic acids to generate sodium channel blockers for chronic pain management ()[2] and vanilloid receptor modulators ()[3].

Causality & Design Rationale: HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-HOBt active ester, which accelerates the coupling of the slightly less reactive benzylic amine (compared to unhindered alkyl amines) while suppressing epimerization of chiral acids. The basic aqueous workup is a critical self-validating step designed to selectively partition the acidic byproducts (like HOAt) into the aqueous layer.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25 °C for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add Quinolin-7-ylmethanamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir continuously at room temperature for 2 to 4 hours.

  • IPC: Confirm the disappearance of the active ester intermediate via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Target Application: Kinase Inhibition Pathways

When incorporated into larger scaffolds, the quinoline moiety of Quinolin-7-ylmethanamine frequently acts as an ATP-competitive inhibitor. The nitrogen atom of the quinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region, effectively blocking the phosphorylation cascade responsible for aberrant cell proliferation.

KinasePathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Target) Ligand->Receptor Binds & Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor Quinoline-Derived Inhibitor Inhibitor->Receptor Competitive ATP Blockade Response Cell Proliferation & Survival Downstream1->Response Promotes Downstream2->Response Promotes

Mechanism of action for quinoline-derived kinase inhibitors blocking cellular proliferation.

Quantitative Reaction Data Summary

To facilitate experimental planning, the table below summarizes the expected parameters and yields for the primary workflows utilizing Quinolin-7-ylmethanamine.

Table 2: Reaction Parameters and Expected Outcomes
WorkflowReagents / CatalystSolventTemp / TimeTypical YieldPrimary Application
SNAr DIPEA (5.0 eq)MeCN185 °C (MW) / 3.5 h65 - 85%Kinase Inhibitors
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF25 °C / 2 - 4 h75 - 95%Ion Channel Modulators
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOHDCE25 °C / 12 h70 - 90%Epigenetic Probes

References

  • WO2008130481A1 - 2-cyanophenyl fused heterocyclic compounds, and compositions and uses thereof. Google Patents.
  • CN111548313A - Guanidine compounds as drugs for preventing and treating chronic pain. Google Patents.
  • ES2316777T3 - Vanilloid receptor modulators. Google Patents.

Sources

Application Notes and Protocols for In Vitro Evaluation of Quinolin-7-ylmethanamine Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including notable anticancer effects.[1][2] The conjugation of various chemical moieties to the quinolin-7-ylmethanamine backbone presents a promising strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive framework of in vitro assay protocols designed to rigorously evaluate the cytotoxic potential, target engagement, and mechanism of action of novel Quinolin-7-ylmethanamine conjugates.

These protocols are intended for researchers, scientists, and drug development professionals. The experimental designs detailed herein are structured to not only quantify the biological activity of the conjugates but also to provide critical insights into their molecular mechanisms, thereby facilitating a data-driven progression of promising candidates through the drug discovery pipeline.

I. Foundational Cytotoxicity and Viability Assessment

The initial step in characterizing a novel Quinolin-7-ylmethanamine conjugate is to determine its effect on cell viability and proliferation. This is typically achieved through robust and high-throughput compatible colorimetric or fluorometric assays.

A. MTT Assay: Assessing Metabolic Activity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3]

Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5][6]

  • Compound Treatment: Prepare serial dilutions of the Quinolin-7-ylmethanamine conjugate in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium). The final vehicle concentration should be non-toxic to the cells (typically ≤ 0.5%). Treat the cells with a range of conjugate concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. alamarBlue™ Assay: A Non-destructive Alternative

The alamarBlue™ (resazurin) assay is a fluorometric/colorimetric method that offers the advantage of being non-toxic to cells, allowing for kinetic monitoring of cell viability.[8][9][10][11] The assay measures the reducing power of living cells to convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[8]

Protocol: alamarBlue™ Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[9][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.[8][11]

  • Fluorescence/Absorbance Measurement: Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9][10] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[10]

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium saltColorimetricWell-established, cost-effectiveEndpoint assay, potential for formazan crystal interference
alamarBlue™ Reduction of resazurinFluorometric/ColorimetricNon-toxic, allows for kinetic measurementsCan be sensitive to changes in the cellular redox environment

II. Elucidating the Mechanism of Action

Once the cytotoxic potential of a Quinolin-7-ylmethanamine conjugate is established, the next critical step is to investigate its mechanism of action. This involves determining how the conjugate induces cell death and its effects on key cellular processes.

A. Apoptosis Induction: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process.[12] Caspase-3 and -7 are key effector caspases.[12]

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7.[13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[13]

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the Quinolin-7-ylmethanamine conjugate for the desired time.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (determined by a parallel viability assay) to assess the specific induction of caspase activity.

cluster_0 Apoptosis Induction Pathway Quinoline Conjugate Quinoline Conjugate Cellular Stress Cellular Stress Quinoline Conjugate->Cellular Stress induces Caspase Activation Caspase Activation Cellular Stress->Caspase Activation triggers Apoptotic Bodies Apoptotic Bodies Caspase Activation->Apoptotic Bodies leads to

Caption: Simplified workflow of apoptosis induction by a quinoline conjugate.

B. Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[14] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15][16][17]

Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the Quinolin-7-ylmethanamine conjugate for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

cluster_1 Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Fixation Fixation Cell Treatment->Fixation PI Staining PI Staining Fixation->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Experimental workflow for cell cycle analysis.

III. Target Engagement and Selectivity Profiling

A crucial aspect of drug development is confirming that a compound interacts with its intended molecular target within the complex cellular environment.[19][20][21][22] Furthermore, understanding the selectivity of a compound across a broader range of potential targets is essential for predicting its therapeutic window and potential off-target effects.

A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful method for assessing target engagement in intact cells and tissues.[23][24][25][26] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation.

Protocol: CETSA
  • Cell Treatment: Treat intact cells with the Quinolin-7-ylmethanamine conjugate or vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the conjugate indicates target engagement.[24]

B. Kinome Profiling: Assessing Selectivity

Since many quinoline derivatives are known to target protein kinases, assessing the selectivity of a novel conjugate across the human kinome is a critical step.[27][28] Kinome profiling services offer a comprehensive analysis of a compound's inhibitory activity against a large panel of kinases.[27][29][28] This provides valuable information on both on-target potency and potential off-target liabilities.[29]

Service ProviderTechnologyPanel SizeKey Features
Eurofins Discovery Radiometric, Luminescence, HTRF, Binding Assays>480 kinasesIndustry-standard platforms, rapid turnaround.[30]
Pharmaron TR-FRET, ADP-Glo>560 kinasesCustomizable panels, automated liquid handling.[28]
AssayQuant Continuous (Kinetic) Activity MonitoringIndustry-leading panelProvides kinetic insights and mechanism of action.[31]
MtoZ Biolabs Mass Spectrometry, Phosphorylation-specific EnrichmentComprehensiveQuantitative mapping of kinase activity.[27]

IV. Investigating Effects on Signaling Pathways

To further delineate the mechanism of action, it is important to investigate the impact of the Quinolin-7-ylmethanamine conjugate on key cellular signaling pathways that are often dysregulated in cancer.

A. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating inflammation, immunity, cell proliferation, and survival.[32][33][34][35][36] Constitutive activation of the NF-κB pathway is a hallmark of many cancers.[32][35]

Protocol: Western Blotting for NF-κB Pathway Components
  • Cell Treatment and Lysis: Treat cells with the Quinolin-7-ylmethanamine conjugate. Lyse the cells and prepare whole-cell extracts or nuclear/cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65.

  • Data Analysis: Quantify the band intensities to determine the effect of the conjugate on the phosphorylation and degradation of IκBα and the phosphorylation of p65.

cluster_2 Canonical NF-κB Signaling Pathway Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex activates IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation phosphorylates IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation p50/p65 p50/p65 IκBα Degradation->p50/p65 releases Nuclear Translocation Nuclear Translocation p50/p65->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription

Caption: Overview of the canonical NF-κB signaling pathway.

B. PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in various human cancers.[37]

Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Components

A similar Western blotting protocol as described for the NF-κB pathway can be employed to investigate the effects of the Quinolin-7-ylmethanamine conjugate on the PI3K/Akt/mTOR pathway. Key proteins to probe for include phospho-Akt, total Akt, phospho-mTOR, and total mTOR.

Conclusion

The in vitro assays and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel Quinolin-7-ylmethanamine conjugates. By systematically assessing cytotoxicity, elucidating the mechanism of action, confirming target engagement, and investigating effects on key signaling pathways, researchers can build a strong data package to support the advancement of promising therapeutic candidates. This structured approach, grounded in established methodologies, is essential for making informed decisions in the complex process of anticancer drug discovery.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. Available from: [Link]

  • Taniguchi, K., & Karin, M. (2018). Role of the NFκB-signaling pathway in cancer. PMC. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]

  • Darzynkiewicz, Z., & Zhao, H. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC. Available from: [Link]

  • BosterBio. AlamarBlue Cell Viability Assay Reagent. Available from: [Link]

  • Bio-Rad. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Available from: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]

  • Human Press. Flow Cytometry Protocol. Available from: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Available from: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Kumar, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. PMC. Available from: [Link]

  • Pires, B. R. B., & Menck, C. F. M. (2018). The NF-κB Pathway and Cancer Stem Cells. PMC. Available from: [Link]

  • International Journal of Molecular Sciences. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Available from: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • AACR Journals. (2011). NF-κB in Cancer: A Matter of Life and Death. Available from: [Link]

  • Anticancer Research. (2014). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Available from: [Link]

  • AACR Journals. (2007). Nuclear Factor-κB in Development, Prevention, and Therapy of Cancer. Available from: [Link]

  • PMC. (2012). Assaying cell cycle status using flow cytometry. Available from: [Link]

  • Molecules. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Available from: [Link]

  • RSC Advances. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available from: [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Available from: [Link]

  • PMC. (2021). In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. Available from: [Link]

  • MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available from: [Link]

  • MDPI. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Available from: [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Available from: [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • MDPI. (2018). Noncanonical NF-κB in Cancer. Available from: [Link]

  • PMC. (2018). Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • PMC. (2015). Determining target engagement in living systems. Available from: [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Available from: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Quinolin-7-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of Quinolin-7-ylmethanamine hydrochloride, a key building block in contemporary drug discovery. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, and the targeted introduction of an aminomethyl group at the C-7 position offers a valuable vector for modulating physicochemical properties and biological activity.[1][2] This document moves beyond theoretical discussions to provide detailed, field-tested protocols suitable for scale-up, addressing common challenges encountered in process development. We will explore two distinct, viable synthetic routes, offering flexibility based on starting material availability and specific project requirements. The causality behind experimental choices, safety protocols, and in-depth process optimization are central themes of this guide, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinolin-7-ylmethanamine in Medicinal Chemistry

The quinoline nucleus is a privileged heterocyclic motif, forming the core of numerous approved drugs and clinical candidates.[1][3] Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal scaffold for targeting a wide array of biological targets. The specific functionalization of the quinoline ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with the target protein.

Quinolin-7-ylmethanamine, in particular, serves as a crucial intermediate. The primary amine functionality provides a handle for the introduction of diverse substituents through amide bond formation, reductive amination, and other amine-based chemistries. This versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to formulation and preclinical evaluation.

This guide presents two distinct and scalable synthetic pathways to Quinolin-7-ylmethanamine hydrochloride, each with its own set of advantages and considerations.

Strategic Overview of Synthetic Routes

The successful scale-up of a chemical synthesis requires a strategic approach that considers not only the yield of each step but also the cost of reagents, the ease of purification, and the overall process safety and environmental impact.[4] Herein, we present two strategically different routes to the target compound.

  • Route A: Cyanation of 7-Haloquinoline followed by Reduction. This is a classical and often reliable approach. It involves the conversion of a readily available 7-haloquinoline to the corresponding 7-cyanoquinoline, which is then reduced to the desired aminomethyl group.

  • Route B: Amidation of Quinoline-7-carboxylic Acid followed by Reduction. This route offers an alternative starting from the corresponding carboxylic acid. The acid is first converted to an amide, which is subsequently reduced to the primary amine.

Synthetic_Routes_Overview Start_A 7-Haloquinoline Intermediate_A Quinoline-7-carbonitrile Start_A->Intermediate_A Cyanation Product Quinolin-7-ylmethanamine Hydrochloride Intermediate_A->Product Reduction & Salt Formation Start_B Quinoline-7-carboxylic Acid Intermediate_B Quinoline-7-carboxamide Start_B->Intermediate_B Amidation Intermediate_B->Product Reduction & Salt Formation

Caption: High-level overview of the two proposed synthetic routes.

PART 1: Route A - From 7-Haloquinoline

This route is particularly attractive due to the commercial availability of 7-bromo and 7-chloroquinolines. The key transformations are a cyanation reaction followed by a reduction.

Step 1A: Synthesis of Quinoline-7-carbonitrile

The conversion of an aryl halide to a nitrile is a well-established transformation. For scale-up, a palladium-catalyzed cyanation using zinc cyanide is often preferred over older methods using copper(I) cyanide due to milder reaction conditions and lower toxicity.

Reaction:

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and functional group tolerance. The dppf ligand provides the necessary steric and electronic properties for a successful catalytic cycle.

  • Cyanide Source: Zinc cyanide is used as it is less toxic than other cyanide sources and often gives cleaner reactions with fewer side products.

  • Solvent: A polar aprotic solvent like DMF or DMAc is used to ensure the solubility of the reactants and the catalyst complex.

Step 2A: Reduction of Quinoline-7-carbonitrile and Salt Formation

The reduction of the nitrile to a primary amine can be achieved through various methods. For scale-up, catalytic hydrogenation is often the most efficient and cleanest method.

Reaction:

Causality of Experimental Choices:

  • Catalyst: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.

  • Ammonia: The presence of ammonia in the reaction mixture helps to suppress the formation of secondary and tertiary amine byproducts.

  • Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively easy to remove.

  • Salt Formation: The final step involves dissolving the free base in a suitable solvent and adding a solution of HCl to precipitate the hydrochloride salt, which aids in purification and improves the compound's stability.

Route_A_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction & Salt Formation A1 Charge Reactor with 7-Bromoquinoline, Zn(CN)₂, Pd(dppf)Cl₂ in DMF A2 Heat to 120 °C A1->A2 A3 Monitor by HPLC A2->A3 A4 Work-up: Quench, Extract, Crystallize A3->A4 B1 Charge Autoclave with Quinoline-7-carbonitrile, Raney Ni, NH₃/EtOH A4->B1 Intermediate B2 Pressurize with H₂ B1->B2 B3 Monitor H₂ uptake B2->B3 B4 Filter Catalyst B3->B4 B5 Concentrate & Dissolve in IPA B4->B5 B6 Add HCl solution B5->B6 B7 Isolate Product by Filtration B6->B7

Caption: Experimental workflow for Route A.

Detailed Protocol: Route A

Step 1: Quinoline-7-carbonitrile

  • To a suitably sized reactor, charge 7-bromoquinoline (1.0 eq), zinc cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.02 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Quinolin-7-ylmethanamine Hydrochloride

  • In a high-pressure autoclave, suspend Quinoline-7-carbonitrile (1.0 eq) and Raney Nickel (10-20 wt%) in ethanol saturated with ammonia (10-20 volumes).

  • Seal the autoclave and pressurize with hydrogen gas to 50-100 psi.

  • Heat the mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude Quinolin-7-ylmethanamine free base.

  • Dissolve the crude free base in isopropanol (IPA).

  • Slowly add a solution of HCl in IPA (or ethereal HCl) until the pH is acidic.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold IPA, and dry under vacuum to yield Quinolin-7-ylmethanamine hydrochloride.

Parameter Step 1A: Cyanation Step 2A: Reduction
Key Reagents 7-Bromoquinoline, Zn(CN)₂, Pd(dppf)Cl₂Quinoline-7-carbonitrile, H₂, Raney Ni
Solvent DMFEthanolic Ammonia
Temperature 120 °C50-70 °C
Pressure Atmospheric50-100 psi
Typical Yield 80-90%75-85%
Purification RecrystallizationPrecipitation of HCl salt

PART 2: Route B - From Quinoline-7-carboxylic Acid

This route provides an excellent alternative, especially if Quinoline-7-carboxylic acid is a more readily available or cost-effective starting material. The key steps are amide formation and subsequent reduction.

Step 1B: Synthesis of Quinoline-7-carboxamide

The conversion of a carboxylic acid to a primary amide can be achieved in a two-step, one-pot procedure. The carboxylic acid is first activated, and then reacted with an ammonia source.

Reaction:

Causality of Experimental Choices:

  • Activating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. Oxalyl chloride can also be used.

  • Ammonia Source: Aqueous ammonia (NH₄OH) is a readily available and inexpensive source of ammonia for the amidation step.

  • One-Pot Procedure: Combining the activation and amidation steps into a one-pot procedure improves process efficiency and reduces handling of the intermediate acyl chloride.

Step 2B: Reduction of Quinoline-7-carboxamide and Salt Formation

The reduction of an amide to an amine requires a strong reducing agent. For scale-up, borane complexes are often preferred over lithium aluminum hydride (LAH) due to better safety profiles and easier work-up.

Reaction:

Causality of Experimental Choices:

  • Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a powerful and selective reducing agent for amides.

  • Solvent: Tetrahydrofuran (THF) is the standard solvent for borane reductions.

  • Work-up: The work-up for a borane reduction typically involves quenching with methanol followed by an acidic work-up to hydrolyze the borane-amine complex.

  • Salt Formation: As in Route A, the final step is the formation of the hydrochloride salt to aid in purification and stability.

Route_B_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction & Salt Formation A1 Charge Reactor with Quinoline-7-carboxylic Acid and SOCl₂ in Toluene A2 Heat to Reflux A1->A2 A3 Cool and Quench with NH₄OH A2->A3 A4 Isolate Product by Filtration A3->A4 B1 Charge Reactor with Quinoline-7-carboxamide in THF A4->B1 Intermediate B2 Add BH₃·THF B1->B2 B3 Heat to Reflux B2->B3 B4 Quench with Methanol, then HCl B3->B4 B5 Basify and Extract B4->B5 B6 Concentrate & Dissolve in IPA B5->B6 B7 Add HCl solution B6->B7 B8 Isolate Product by Filtration B7->B8

Caption: Experimental workflow for Route B.

Detailed Protocol: Route B

Step 1: Quinoline-7-carboxamide

  • To a reactor, add Quinoline-7-carboxylic acid (1.0 eq) and toluene (5-10 volumes).

  • Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.

  • Heat the mixture to reflux for 2-4 hours, until the evolution of gas ceases.

  • Cool the reaction mixture to 0-5 °C.

  • In a separate vessel, cool aqueous ammonia (28-30%, 5-10 eq) to 0-5 °C.

  • Slowly and carefully add the acyl chloride solution to the cold aqueous ammonia with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield Quinoline-7-carboxamide.

Step 2: Quinolin-7-ylmethanamine Hydrochloride

  • To a reactor under a nitrogen atmosphere, add Quinoline-7-carboxamide (1.0 eq) and anhydrous THF (10-20 volumes).

  • Cool the suspension to 0-5 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0-5 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 6M HCl.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

  • Cool the mixture to room temperature and basify with aqueous NaOH to a pH > 12.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Follow steps 8-11 from the Route A, Step 2 protocol for the formation and isolation of the hydrochloride salt.

Parameter Step 1B: Amidation Step 2B: Reduction
Key Reagents Quinoline-7-carboxylic Acid, SOCl₂, NH₄OHQuinoline-7-carboxamide, BH₃·THF
Solvent Toluene / WaterTHF
Temperature Reflux, then 0-10 °C0 °C to Reflux
Pressure AtmosphericAtmospheric
Typical Yield 85-95%70-80%
Purification PrecipitationExtraction & Salt Formation

Safety and Handling

The scale-up of chemical syntheses requires strict adherence to safety protocols.[5][6][7][8] All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Quinoline and its derivatives: These compounds can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[5][7] Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[5]

  • Zinc Cyanide: Highly toxic if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide).

  • Palladium Catalysts: Can be pyrophoric and should be handled under an inert atmosphere.

  • Raney Nickel: Highly pyrophoric, especially when dry. Must be kept wet with a solvent (e.g., water or ethanol) at all times and handled with extreme care.

  • Thionyl Chloride: Corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl).

  • Borane-THF: Flammable liquid and reacts with water to produce flammable hydrogen gas.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8]

Conclusion

The two synthetic routes detailed in this application note provide reliable and scalable methods for the production of Quinolin-7-ylmethanamine hydrochloride. The choice between Route A and Route B will depend on factors such as the cost and availability of starting materials, the equipment available, and the specific safety considerations of the manufacturing site. Both routes have been designed with scale-up in mind, utilizing robust and well-understood chemical transformations. By following the detailed protocols and paying close attention to the safety and handling guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development programs.

References

  • Li, W., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20707.
  • Muscia, A. C., et al. (2010). Microwave-assisted Friedländer synthesis of 2,3,4-trisubstituted quinolines catalyzed by HCl. Tetrahedron Letters, 51(26), 3449-3451.
  • Yadav, J. S., et al. (2004). A green and efficient protocol for the synthesis of quinolines in the presence of a reusable catalyst, montmorillonite K10. Tetrahedron Letters, 45(35), 6465-6467.
  • Galster, S. L. (2021). Synthesis of 7-(Aminomethyl)
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 23057-23077.
  • Loba Chemie (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • IIP Series (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Sustainable Chemistry & Engineering (2016). Synthesis of Quinolines: A Green Perspective.
  • ScienceLab.com (n.d.). QUINOLINE 97% (For Synthesis) - MSDS.
  • PENTA (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • Baxendale Group - Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Enamine (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • BenchChem (2025). Technical Support Center: Scale-Up of N-methyl-1,1-diphenylmethanamine Production.
  • Chemos GmbH&Co.KG (2019).
  • ACS Medicinal Chemistry Letters (2019).
  • RSC Publishing (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PMC (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Brieflands (2013).
  • Bentham Science (2020).
  • Google Patents (n.d.).
  • Google Patents (n.d.). Production of methylamine.
  • ResearchGate (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinolin-7-ylmethanamine Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic and practical challenges associated with the reductive amination of quinolin-7-ylmethanamine .

While reductive amination is a foundational method for C–N bond formation, quinolin-7-ylmethanamine presents unique variables: it is a primary amine (prone to overalkylation) attached to a basic, coordinating quinoline ring (prone to catalyst poisoning). This guide synthesizes field-proven protocols, causal troubleshooting, and authoritative methodologies to ensure high-yielding, chemoselective synthesis of secondary amines.

System Overview & Mechanistic Workflow

The selection of your reducing agent and solvent system is dictated by the steric hindrance of the carbonyl electrophile and the propensity of the resulting secondary amine to undergo competitive dialkylation[1]. The decision tree below outlines the validated logic for optimizing this transformation.

ReductiveAmination A Quinolin-7-ylmethanamine + Carbonyl Compound B Carbonyl Type? A->B C Direct Reductive Amination NaBH(OAc)3, DCE, RT B->C Aldehyde D Add Lewis Acid (e.g., Ti(OiPr)4) B->D Ketone E Overalkylation Observed? C->E D->C F Stepwise Protocol 1. MeOH (Imine formation) 2. NaBH4 reduction E->F Yes G Target Secondary Amine E->G No F->G

Logical workflow for optimizing quinolin-7-ylmethanamine reductive amination conditions.

Troubleshooting Guide & FAQs

Q1: I am observing significant overalkylation (tertiary amine formation). How can I arrest the reaction at the secondary amine stage? Causality: Dialkylation occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine. In a direct reductive amination, this secondary amine outcompetes quinolin-7-ylmethanamine for the remaining unreacted carbonyl, forming an iminium ion that rapidly reduces to a tertiary amine[2]. Solution: Abandon the direct one-pot method. Instead, utilize the validated stepwise procedure developed by Abdel-Magid. Force complete imine formation in methanol (MeOH) first, and only then introduce sodium borohydride (NaBH₄) to reduce the imine[1]. This temporal separation prevents the secondary amine from encountering active carbonyl species.

Q2: My reaction with a ketone shows less than 20% conversion after 24 hours. Why is the imine not forming? Causality: Ketones are sterically hindered and less electrophilic than aldehydes. Furthermore, the electron-withdrawing nature of the quinoline ring mildly reduces the nucleophilicity of the primary amine. Solution: You must alter the thermodynamics of the condensation step. Introduce a Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), to strongly activate the ketone towards nucleophilic attack and sequester the resulting water[2].

Q3: Why should I use Sodium Triacetoxyborohydride (STAB) instead of the classic Sodium Cyanoborohydride (NaBH₃CN)? Causality: While NaBH₃CN (the Borch reduction) is a classic reagent, it requires strict pH maintenance (pH ~6) to prevent competitive reduction of the carbonyl, and it generates highly toxic cyanide byproducts[3]. STAB (NaBH(OAc)₃) is milder, highly selective for imines over aldehydes/ketones, operates efficiently in 1,2-dichloroethane (DCE) without additional acid catalysts for aldehydes, and is environmentally safer[4][5].

Q4: Can I use catalytic hydrogenation (Pd/C, H₂) instead of hydride reagents for this substrate? Causality: It is highly discouraged. The basic nitrogen of the quinoline ring strongly coordinates to palladium and platinum surfaces, effectively poisoning the heterogeneous catalyst[6]. Solution: Stick to hydride-based reducing agents. If hydrogenation is absolutely mandatory for scale-up, you must run the reaction under strictly acidic conditions (e.g., in acetic acid) to protonate the quinoline nitrogen and prevent surface coordination.

Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the performance metrics of common reducing agents specifically applied to primary heterocyclic amines like quinolin-7-ylmethanamine.

Reducing AgentTypical YieldOveralkylation RiskToxicity / ByproductsOptimal Use Case
NaBH(OAc)₃ (STAB) 85 - 95%ModerateLow (Acetate salts)Direct amination with aldehydes in DCE[4].
NaBH₄ (Stepwise) 90 - 98%Very Low Low (Borate salts)High-risk dialkylation substrates[1].
NaBH₃CN 70 - 85%ModerateHigh (Cyanide gas risk)Acid-stable iminium reductions[3].
H₂ + Pd/C < 50%HighLow (Water)Not recommended (Catalyst poisoning)[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the reduction step in Protocol B until LC-MS confirms complete consumption of the starting amine.

Protocol A: Direct Reductive Amination (For Unhindered Aldehydes)

Use this protocol when overalkylation is historically low for your specific electrophile.

  • Initiation: In an oven-dried flask under N₂, dissolve quinolin-7-ylmethanamine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[4].

  • Pre-complexation: Stir at room temperature for 15–30 minutes to initiate hemiaminal/imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 to 1.6 equiv) portion-wise to control mild exotherms[7].

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the aldehyde via LC-MS or TLC.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination (For High Overalkylation Risk)

Use this protocol to strictly enforce mono-alkylation[1][8].

  • Imine Formation: Dissolve quinolin-7-ylmethanamine (1.0 equiv) and the carbonyl compound (1.0 equiv) in anhydrous Methanol (MeOH) (0.2 M).

  • Dehydration: Stir at room temperature for 2–4 hours (or reflux if using a ketone). Critical Step: Verify >95% conversion to the imine via LC-MS before proceeding.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Slowly add Sodium borohydride (NaBH₄) (1.0 equiv) portion-wise. The low temperature prevents the reduction of any trace unreacted carbonyl.

  • Completion: Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature for an additional 30 minutes.

  • Quench & Workup: Quench carefully with water (hydrogen gas evolution will occur). Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate (EtOAc), extract, dry over Na₂SO₄, and concentrate.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • Myers, A. "C-N Bond-Forming Reactions: Reductive Amination." Harvard University Chemistry 115. URL:[Link]

  • "Green Criteria for Reductive Amination." ACS Green Chemistry Institute. URL:[Link]

  • "Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent." Organic Letters, 2004. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Quinolin-7-ylmethanamine via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Quinolin-7-ylmethanamine, a vital building block in the synthesis of various biologically active compounds, is no exception. Its structural integrity and freedom from impurities directly impact the downstream synthetic steps and the pharmacological profile of the final drug substance. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for the purity validation of quinolin-7-ylmethanamine, benchmarked against other common analytical techniques.

The Imperative for Purity: Why Rigorous Validation Matters

The presence of impurities, even in trace amounts, can have significant consequences in drug development. Process-related impurities, starting material residues, or degradation products can lead to altered biological activity, increased toxicity, or undesirable side effects. Therefore, a robust and reliable analytical method for purity determination is paramount. Quantitative NMR (qNMR) has emerged as a powerful tool for this purpose, offering a direct and primary method of measurement.[1][2] Unlike chromatographic techniques that rely on reference standards for every analyte, qNMR allows for the determination of purity against a single, certified internal standard, providing a high degree of accuracy and metrological traceability.[3]

1H and 13C NMR Spectroscopy: A Two-Pronged Approach to Purity

1H (Proton) and 13C (Carbon-13) NMR spectroscopy provide complementary and detailed information about the molecular structure and purity of quinolin-7-ylmethanamine.

  • 1H NMR offers high sensitivity and provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The integration of the signals is directly proportional to the number of protons, making it ideal for quantitative analysis.

  • 13C NMR , while less sensitive than 1H NMR, provides a direct look at the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, offering a clear fingerprint of the compound and a powerful tool for identifying structurally similar impurities.

Predicted NMR Spectral Data for Quinolin-7-ylmethanamine

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Quinolin-7-ylmethanamine

Atom Type Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
H2~8.9~151
H3~7.4~121
H4~8.1~136
C4a-~128
H5~7.8~128
H6~7.5~127
C7-~140
H8~8.0~129
C8a-~148
-CH2-~4.0~46
-NH2~1.8 (broad)-

Note: Predictions are based on data from analogous quinoline structures and are subject to solvent effects and experimental conditions.

Experimental Protocol for NMR Purity Validation

The following protocol outlines the key steps for acquiring high-quality 1H and 13C NMR spectra for the purity validation of quinolin-7-ylmethanamine.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the quinolin-7-ylmethanamine sample.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The choice of internal standard is critical; it should have signals that do not overlap with the analyte's signals and should be non-reactive with the sample and solvent.

    • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[7]

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

    • Calibrate the 90° pulse width for both the analyte and the internal standard to ensure accurate quantification.

  • 1H NMR Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 (spin-lattice relaxation time) of the protons of interest in both the analyte and the internal standard. This ensures complete relaxation and accurate integration.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals used in quantification).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio. Due to the low natural abundance of 13C, this may require a longer acquisition time.

Data Processing and Purity Calculation
  • Phase and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both the quinolin-7-ylmethanamine and the internal standard. For the analyte, select a signal that is free from overlap with any impurity signals.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow

NMR_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std. weigh_std->dissolve instrument_setup Instrument Setup & Calibration dissolve->instrument_setup acquire_1H Acquire Quantitative 1H NMR instrument_setup->acquire_1H acquire_13C Acquire 13C NMR instrument_setup->acquire_13C process_spectra Phase & Baseline Correction acquire_1H->process_spectra acquire_13C->process_spectra integrate Integrate Signals process_spectra->integrate calculate Calculate Purity integrate->calculate final_report final_report calculate->final_report Final Purity Report

Caption: Workflow for NMR Purity Validation.

Identifying Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common synthetic pathways to quinolines include the Skraup, Doebner-von Miller, and Friedländer syntheses.[8] For quinolin-7-ylmethanamine, a likely route involves the reduction of 7-cyanoquinoline or the amination of 7-(bromomethyl)quinoline.

Table 2: Potential Impurities in Quinolin-7-ylmethanamine Synthesis

Potential Impurity Origin Potential NMR Signature
7-CyanoquinolineIncomplete reduction of the nitrileAbsence of the aminomethyl signals; presence of a nitrile carbon signal (~118 ppm) in 13C NMR.
Quinoline-7-carbaldehydeOver-oxidation or side reactionPresence of an aldehyde proton signal (~10 ppm) in 1H NMR and a carbonyl carbon signal (~190 ppm) in 13C NMR.
7-(Bromomethyl)quinolineIncomplete aminationPresence of a bromomethyl signal (~4.5-5.0 ppm) in 1H NMR.
Residual SolventsFrom reaction or purificationCharacteristic signals for common solvents (e.g., toluene, ethyl acetate, etc.).[9]

Comparison with Alternative Analytical Methods

While NMR spectroscopy is a powerful tool for purity validation, other analytical techniques are also commonly employed. A comparative overview is essential for selecting the most appropriate method for a given application.

Table 3: Comparison of Analytical Methods for Purity Assessment

Method Principle Strengths Weaknesses Applicability to Quinolin-7-ylmethanamine
NMR Spectroscopy Nuclear spin resonancePrimary quantitative method; provides structural information; non-destructive.Lower sensitivity than MS; requires relatively pure samples for simple analysis.Excellent for definitive purity assessment and structural confirmation.
HPLC-UV Differential partitioningHigh sensitivity and resolution; widely available.Requires a specific reference standard for each impurity for quantification; destructive.Suitable for routine purity checks and impurity profiling, especially for known impurities.[2]
GC-MS Partitioning and mass-to-charge ratioHigh sensitivity and specificity; excellent for volatile impurities.May require derivatization for non-volatile compounds; destructive.Useful for identifying volatile impurities and byproducts.[10]
Elemental Analysis (CHN) Combustion analysisProvides elemental composition.Does not distinguish between isomers; can be misleading if impurities have similar elemental compositions.Provides complementary information on elemental composition but is not sufficient for purity on its own.

Logical Flow of Data Interpretation

The interpretation of NMR data for purity validation follows a logical and systematic process to ensure a reliable and accurate assessment.

Data_Interpretation_Flow start Acquired NMR Spectra (1H & 13C) check_shifts Compare with Predicted Chemical Shifts start->check_shifts identify_main Identify Main Compound Signals check_shifts->identify_main check_impurities Search for Impurity Signals identify_main->check_impurities integrate_signals Integrate Analyte and Standard Signals check_impurities->integrate_signals If impurities are well-resolved report Final Purity Report check_impurities->report If significant overlapping occurs (requires further analysis) calculate_purity Calculate Purity integrate_signals->calculate_purity calculate_purity->report

Caption: Logical Flow of NMR Data Interpretation.

Conclusion

The validation of quinolin-7-ylmethanamine purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While various analytical techniques offer valuable insights, 1H and 13C NMR spectroscopy stand out as a comprehensive and authoritative method. Its ability to provide both qualitative structural information and quantitative purity data without the need for individual impurity standards makes it an invaluable tool for researchers and drug development professionals. By following a robust experimental protocol and a logical data interpretation workflow, NMR spectroscopy provides a self-validating system for the rigorous purity assessment of this key synthetic intermediate.

References

  • Quantitative NMR | Organic Primary Standards Group . National Metrology Institute of Japan. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability . JEOL Ltd. (2022, December 19). [Link]

  • Man-Chung, T., & Joseph, A. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance . Analytical and Bioanalytical Chemistry, 406(25), 6297–6307. [Link]

  • Committee for the Development of qNMR Technology in Japan . [Link]

  • Ihara, T., et al. (2016). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology . Analytical Sciences, 32(1), 71-77. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds . (2023). Journal of the Iranian Chemical Society. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . (2022). Molecules. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines . (2005). Molecules. [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3) . ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . (2018). Trade Science Inc. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES . (2015). University of North Florida. [Link]

  • Search Results for "13C NMR" in Beilstein Journal of Organic Chemistry . Beilstein Journals. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . (2016). ACG Publications. [Link]

  • Synthesis of derivatives of quinoline . (1903). Journal of the American Chemical Society. [Link]

  • 7-(bromomethyl)quinoline — Chemical Substance Information . NextSDS. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry . (2013). Brieflands. [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives . Massey University. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis . (2016). Molecules. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS . Connect Journals. [Link]

  • Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications . (2021). Chemistry – A European Journal. [Link]

  • Transforming Inexpensive Quinolines into Complex Drug Candidates . (2024). Tokyo Institute of Technology. [Link]

  • ChemInform Abstract: A Simple, Efficient Method for Regioselective Synthesis of 7Aminomethyl7,8-dihydro-6H-quinolin-5-ones, New Potential CNS Agents . ResearchGate. [Link]

Sources

A Comparative Structural and Spectroscopic Guide to Quinolin-6-ylmethanamine and Quinolin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1][2][3] The biological activity and physicochemical properties of quinoline derivatives are profoundly influenced by the position of substituents on the bicyclic ring system.[4] This guide presents a detailed comparative analysis of two closely related positional isomers: Quinolin-6-ylmethanamine and Quinolin-7-ylmethanamine.

While both isomers share the same molecular formula (C₁₀H₁₀N₂) and molecular weight (158.20 g/mol ), the seemingly minor shift of the aminomethyl group from the 6-position (on the benzene ring) to the 7-position (also on the benzene ring) induces significant alterations in electron density distribution, steric hindrance, and hydrogen-bonding potential.[5][6][7] These subtle structural changes can translate into distinct spectroscopic signatures, reactivity profiles, and ultimately, differential interactions with biological targets. This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of their structural properties, a predictive analysis of their spectroscopic characteristics, and standardized protocols for their experimental characterization.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental difference between the two isomers lies in the attachment point of the methanamine (-CH₂NH₂) group to the quinoline core. In Quinolin-6-ylmethanamine, the substituent is at a para-like position relative to the ring fusion, whereas in Quinolin-7-ylmethanamine, it occupies a meta-like position. This variance directly impacts the electronic communication between the substituent and the nitrogen atom in the pyridine ring.

Caption: Chemical structures of the two positional isomers.

This positional change influences several key physicochemical parameters, which are critical for predicting a molecule's behavior in biological systems, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties

Property Quinolin-6-ylmethanamine Quinolin-7-ylmethanamine Data Source
Molecular Formula C₁₀H₁₀N₂ C₁₀H₁₀N₂ PubChem[5][6]
Molecular Weight 158.20 g/mol 158.20 g/mol PubChem[5][7]
CAS Number 99071-54-2 773092-54-9 PubChem[5][6]
XLogP3 1.1 1.1 (Predicted) PubChem[5]
Topological Polar Surface Area 38.9 Ų 38.9 Ų PubChem[5]
Hydrogen Bond Donor Count 2 2 PubChem[5]

| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem[5] |

Part 2: Comparative Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of isomers. The differences in electron density and symmetry between Quinolin-6-ylmethanamine and Quinolin-7-ylmethanamine will manifest as distinct patterns in their NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each proton and carbon atom. The position of the aminomethyl group will alter the chemical shifts (δ) of the aromatic protons and carbons.

  • ¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will provide the clearest distinction. For Quinolin-6-ylmethanamine, the protons H-5 and H-7 will be most affected by the electron-donating nature of the substituent. In contrast, for Quinolin-7-ylmethanamine, protons H-5, H-6, and H-8 will experience the most significant shifts. The coupling patterns (splitting) will also differ, allowing for definitive assignment. The chemical shift of the benzylic protons (-CH₂-) is also expected to show a slight difference between the two isomers.

  • ¹³C NMR: Similar to ¹H NMR, the carbon chemical shifts in the aromatic region will be diagnostic. The carbon atom directly attached to the substituent (C-6 or C-7) and its neighboring carbons will show the most pronounced differences in their resonance frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. While both isomers will exhibit characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C/C=N stretching (quinoline ring), the "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer.[8] Subtle shifts in the positions and intensities of the C-H out-of-plane bending vibrations can be particularly useful for distinguishing between substitution patterns on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions (π → π*) of the quinoline ring system are sensitive to the position of substituents.[9] Both isomers are expected to show strong absorbance in the UV region, but the wavelengths of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) may differ. This is because the aminomethyl group, an auxochrome, can modify the energy of the electronic transitions, and its ability to do so is position-dependent. Studies on other quinoline isomers have shown that even a change from a meta to a para position can result in different absorption spectra.[9]

Part 3: Potential for Differential Biological Activity

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[10][11][12] The specific orientation of the aminomethyl group in Quinolin-6-ylmethanamine versus Quinolin-7-ylmethanamine can lead to significant differences in their pharmacological profiles.

  • Receptor/Enzyme Binding: The spatial arrangement of the amine group, a key hydrogen bond donor and protonatable center, is critical for molecular recognition. A change in its position can alter the ability of the molecule to fit into a specific binding pocket and form crucial interactions with amino acid residues.

  • Membrane Permeability and ADME: While bulk properties like LogP may appear similar, subtle differences in charge distribution and dipole moment can affect how the molecules interact with cell membranes and metabolic enzymes, potentially leading to different pharmacokinetic profiles.

  • Structure-Activity Relationship (SAR): In many known quinoline-based drugs, the substitution pattern is a key determinant of activity and selectivity. For example, in some kinase inhibitors, a substituent at the 6-position may be optimal for activity, while for another target, the 7-position may be preferred. Therefore, these two isomers represent distinct chemical entities for screening and drug development campaigns.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Dilution) Instrument Instrument Setup & Calibration Sample->Instrument Acquire Data Acquisition (NMR, IR, UV-Vis, MS) Instrument->Acquire Process Data Processing (FT, Baseline Correction, etc.) Acquire->Process Analyze Spectral Analysis (Peak Assignment, etc.) Process->Analyze Compare Comparative Analysis of Isomers Analyze->Compare

Sources

Safety Operating Guide

Quinolin-7-ylmethanamine: Comprehensive Laboratory Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling versatile small-molecule scaffolds like Quinolin-7-ylmethanamine requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of Quinolin-7-ylmethanamine.

Chemical Profile & Hazard Assessment

Quinolin-7-ylmethanamine (CAS 773092-54-9) is a vital building block in pharmaceutical research[1][2]. However, its dual-functional nature—combining a reactive primary amine with a lipophilic heteroaromatic quinoline ring—presents specific toxicity and environmental hazards[3].

Quantitative Chemical Data
ParameterSpecification / Data
Chemical Name Quinolin-7-ylmethanamine
CAS Registry Number 773092-54-9
Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Structural Features Quinoline scaffold, Primary amine (-CH2NH2)
Common Forms Free base (liquid/oil) or Hydrochloride salt (solid)

Mechanistic Hazard Analysis:

  • The Primary Amine: The -CH2NH2 group is a nucleophile and a weak base. It is corrosive to mucous membranes and can react exothermically with acids, acid chlorides, and anhydrides[4].

  • The Quinoline Scaffold: Heteroaromatic rings are notoriously stable environmental pollutants. Aromatic amines and quinoline derivatives are highly toxic to aquatic ecosystems and are suspected mutagens[3][5]. Because these molecules are highly lipid-soluble, they can rapidly penetrate compromised skin barriers[3].

Engineering Controls & PPE Logistics

To mitigate the risks outlined above, the following Personal Protective Equipment (PPE) and engineering controls are mandatory[6]:

  • Ventilation: All handling and disposal must occur within a certified chemical fume hood. Causality: The free base form of the amine can volatilize, presenting a severe inhalation hazard.

  • Hand Protection: Nitrile or butyl rubber gloves are required. Causality: Lipid-soluble aromatic amines can easily penetrate standard latex gloves; nitrile provides a superior chemical barrier against non-polar organic penetration[3].

  • Eye & Body Protection: Chemical safety goggles and a fully buttoned lab coat.

Step-by-Step Disposal Workflow

The following protocol is designed as a self-validating system . Each step includes a validation check to ensure the chemical state is safe before proceeding to the next phase.

Phase 1: Waste Segregation
  • Action: Isolate Quinolin-7-ylmethanamine waste from strong oxidizing agents (e.g., hydrogen peroxide, perchromates) and concentrated acids.

  • Causality: Quinolines and primary amines can undergo violent, exothermic oxidation reactions if mixed with incompatible chemicals[4][7].

Phase 2: In-Lab Neutralization (For Aqueous Waste)
  • Action: For dilute aqueous solutions of the free base, slowly add 10% acetic acid (or dilute HCl) while stirring continuously.

  • Causality: Protonation of the primary amine converts the volatile, corrosive free base into a stable, water-soluble salt (e.g., quinolin-7-ylmethanaminium acetate). This drastically reduces the vapor pressure and mitigates inhalation risks.

  • Self-Validation: Use pH indicator strips to continuously monitor the solution. The protocol is validated when the pH stabilizes between 5.0 and 7.0, confirming the complete conversion of the basic amine before the waste container is sealed.

Phase 3: Containment and Labeling
  • Action: Transfer the neutralized solution or pure organic waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.

  • Action: Label the container strictly as: "Hazardous Waste: Toxic/Corrosive Amine (Quinolin-7-ylmethanamine)"[8].

Phase 4: SAA Storage and Final Destruction
  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment.

  • Action: Arrange for Environmental Health and Safety (EHS) pickup. The required disposal method is high-temperature incineration at a licensed facility.

  • Causality: High-temperature incineration is the only reliable method to fully cleave the stable heteroaromatic quinoline ring, preventing long-term aquatic toxicity and environmental contamination[5][7].

Operational Visualization: Disposal Logic

DisposalWorkflow Start Quinolin-7-ylmethanamine Waste Generated PPE Don PPE & Ensure Fume Hood Ventilation Start->PPE Decision Waste Matrix? PPE->Decision Neut Aqueous / Small Spill: Neutralize with 10% Acetic Acid Decision->Neut Aqueous Direct Organic Solvent / Pure: Direct Collection Decision->Direct Organic Collect Transfer to HDPE/Glass Waste Container Neut->Collect Direct->Collect Label Label: Hazardous Waste (Toxic/Corrosive Amine) Collect->Label SAA Store in SAA (Segregate from Oxidizers) Label->SAA Incinerate EHS Pickup & High-Temp Incineration SAA->Incinerate

Figure 1: Step-by-step workflow for the safe handling and disposal of Quinolin-7-ylmethanamine.

Emergency Spill Management Protocol

In the event of an accidental release (e.g., a dropped flask or weighing error), execute the following self-validating recovery protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood/room ventilation to disperse volatile amine vapors[7][8].

  • Absorption: Cover the liquid spill with an inert absorbent such as vermiculite, dry sand, or diatomaceous earth[7].

    • Critical Causality:Never use combustible materials like sawdust. Primary amines can react exothermically with organic combustibles, creating a severe fire hazard.

  • Collection: Carefully sweep the absorbed material using a non-sparking tool and place it into a sealed, labeled hazardous waste container[7].

  • Self-Validation (Decontamination): The spill area is considered fully decontaminated only when a secondary wipe-down with a dilute acidic solution (followed by water) yields a neutral pH on a swab test, ensuring no residual free base remains on the surface.

References
  • (Quinolin-7-yl)methanamin hydrochloride | 773092-54-9 . ChemicalBook. 1

  • (Quinolin-7-yl)methanamine . CymitQuimica. 2

  • Quinolin-7-ylmethanamine | 773092-54-9 . Benchchem.

  • Proper Disposal Procedures for m-PEG11-amine . Benchchem.

  • Material Safety Data Sheet - Quinoline, 96% . SafeCollegeSSDS. 6

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. 7

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. 3

  • Methylamine – CAS# 74-89-5 . Washington State University (WSU). 4

  • EPA's Guide for Industrial Waste Management . Environmental Protection Agency (EPA). 5

Sources

Comprehensive Safety and Operational Guide for Handling Quinolin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis of kinase inhibitors and receptor antagonists, I frequently consult on the safe handling of reactive heterocyclic building blocks. Quinolin-7-ylmethanamine (CAS: 773092-54-9), often utilized as a free base or dihydrochloride salt, is a critical but hazardous intermediate[1].

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring both operator safety and experimental integrity.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand the chemical causality behind the compound's hazards. The molecule features a quinoline core substituted with a primary methanamine group, presenting two primary risk vectors:

  • Nucleophilicity & Basicity: The primary amine is highly nucleophilic. Upon contact with mucosal membranes, ocular tissue, or the respiratory tract, it rapidly undergoes localized reactions, leading to severe chemical irritation and potential tissue damage[2].

  • Lipophilicity: The bicyclic quinoline ring enhances the molecule's lipophilicity. This allows the compound to cross the stratum corneum (the outer layer of skin) much more efficiently than simple aliphatic amines, significantly increasing the risk of systemic dermal absorption.

Quantitative Hazard Summary (GHS Classification)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Mandates strict isolation (fume hood) and barrier protection[2].
Skin Irritation H315Causes skin irritation.Requires chemical-resistant, double-layered gloves[1].
Eye Damage H319Causes serious eye irritation.Necessitates splash-proof safety goggles[3].
STOT (Single Exposure) H335, H336May cause respiratory irritation, drowsiness, or dizziness.High-velocity ventilation required during powder transfer[2].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix is mandatory for any operational workflow involving Quinolin-7-ylmethanamine.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness) or Neoprene gloves.The lipophilic quinoline core facilitates rapid dermal absorption. Double-gloving prevents breakthrough from the nucleophilic primary amine.
Eye/Face Protection Snug-fitting chemical safety goggles. Add a face shield for large volumes (>500 mL).Amine dust or basic solutions can cause severe corneal damage and irreversible eye irritation (H319).
Respiratory Handled exclusively inside a certified Chemical Fume Hood. N95/P100 mask required if weighing outside.Fine powders of the salt or free base are highly irritating to the respiratory tract (H335).
Body Protection Flame-resistant lab coat, fully buttoned; closed-toe non-porous shoes.Prevents localized skin irritation (H315) and systemic toxicity upon accidental contact.

Standard Operating Procedure (SOP): Handling & Solubilization

Every step in this protocol is designed as a self-validating system to ensure containment and mitigate electrostatic aerosolization.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

    • Validation Check: Observe the continuous digital monitor or use a delicate tissue to visually confirm inward directional airflow before uncapping the chemical.

  • Static Mitigation: Lay down an anti-static weighing mat. Quinolin-7-ylmethanamine powders exhibit strong electrostatic cling, which dramatically increases the risk of aerosolization and inhalation[3].

Phase 2: Weighing and Transfer
  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas which generate static charge.

  • Transfer Protocol: Weigh the required mass onto anti-static paper or directly into a tared, sealable glass vial.

  • Containment: Seal the vial tightly before removing it from the fume hood.

    • Validation Check: Invert the sealed vial gently to ensure no powder escapes the threading before transporting it across the lab.

Phase 3: Solubilization
  • Solvent Addition: When preparing stock solutions (e.g., in DMSO or DMF), open the vial only inside the fume hood. Add the solvent slowly down the inner wall of the vial to prevent exothermic splashing or displacement of dry powder into the air.

  • Decontamination: Wipe down the balance and surrounding hood area with a wipe dampened with a dilute acidic solution (e.g., 5% citric acid) to neutralize any residual amine.

HandlingWorkflow Start Pre-Operation Setup (Verify Fume Hood) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weigh Weighing (Anti-static Spatula) PPE->Weigh Transfer Transfer to Reaction Vessel (Sealed Container) Weigh->Transfer Solvent Add Solvent (Minimize Aerosolization) Transfer->Solvent Clean Decontaminate Workspace (Neutralize) Solvent->Clean

Fig 1: Safe handling and solubilization workflow for Quinolin-7-ylmethanamine.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard by creating an airborne inhalation risk[2]. Follow this targeted neutralization protocol:

Step 1: Assessment & Containment
  • Powder Spill: Do NOT dry sweep. Mist the powder gently with a 5% citric acid solution. This serves a dual purpose: it suppresses dust aerosolization and chemically neutralizes the basic primary amine into a less volatile salt.

  • Liquid Spill: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

Step 2: Neutralization & Cleanup
  • Wipe the area with damp, disposable cloths.

  • Validation Check: Test the cleaned surface with pH paper moistened with DI water to ensure the basic residue has been completely neutralized (target pH 6-7). If the pH remains basic (>8), repeat the acidic wipe-down.

Step 3: Disposal
  • Place all contaminated wipes, PPE, and absorbent materials into a heavy-duty, clearly labeled hazardous waste bag. Dispose of according to institutional protocols for nitrogenous organic waste[3].

SpillResponse Spill Spill Detected Assess Assess Size & State (Powder vs. Solution) Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large (>50g/mL) Contain Contain Spill (Absorbent / Damp Towel) Assess->Contain Small (<50g/mL) Evacuate->Contain Clean Wipe with Dilute Acid (Neutralize Amine) Contain->Clean Dispose Collect in Hazardous Waste Clean->Dispose

Fig 2: Decision logic and response protocol for Quinolin-7-ylmethanamine spills.

References

  • Source: bldpharm.
  • Title: (quinolin-7-yl)
  • Title: (Quinolin-7-yl)

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.